Peroxide, dihexadecyl

Description

Historical Context of Organic Peroxides in Polymer Science and Organic Synthesis

The history of organic peroxides is deeply intertwined with the development of polymer science and synthetic organic chemistry. Their utility as initiators for radical polymerization has been recognized for many decades, with compounds like dibenzoyl peroxide being used since the early 1920s for applications such as flour bleaching and later as polymerization initiators. wikipedia.orgnouryon.com The ability of organic peroxides to generate free radicals upon thermal or photochemical decomposition has been fundamental to the production of a wide array of polymers, including those based on acrylates and methacrylates. wikipedia.orgencyclopedia.pub

In organic synthesis, the development of new methods for creating organic peroxides has been a continuous area of research. unl.edu The Baeyer-Villiger oxidation, discovered in 1899, which utilizes peroxy compounds to convert ketones to esters, is a classic example of the transformative power of peroxides in synthetic chemistry. beilstein-journals.org The industrial-scale production of phenol (B47542) and acetone (B3395972) via the Hock process, which proceeds through a cumene (B47948) hydroperoxide intermediate, further underscores the economic and practical importance of organic peroxides. beilstein-journals.org

Classification and Structural Characteristics of Symmetrical Dialkyl Peroxides

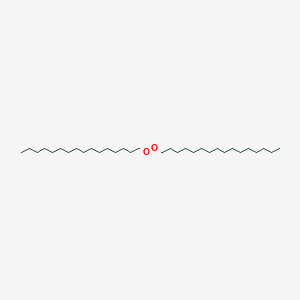

Organic peroxides are broadly classified based on the nature of the organic groups attached to the peroxide moiety. wikipedia.org Symmetrical dialkyl peroxides, a subgroup of dialkyl peroxides, possess two identical alkyl groups bonded to the oxygen-oxygen single bond. unl.edu The general structure can be represented as R-O-O-R, where R is an alkyl group.

The key structural feature of all peroxides is the O-O single bond, which is relatively weak and prone to homolytic cleavage, resulting in the formation of two alkoxy radicals (RO•). wikipedia.org The thermal stability and reactivity of symmetrical dialkyl peroxides are influenced by the nature and length of the alkyl chains. Longer alkyl chains can impact physical properties such as melting point and solubility.

A variety of organic peroxides exist, each with distinct properties and applications. These include diacyl peroxides, peroxyesters, diperoxyketals, hydroperoxides, ketone peroxides, and peroxydicarbonates. mdpi.comresearchgate.net

Academic Significance of Peroxide, dihexadecyl in Advanced Materials Science

This compound, also known as dicetyl peroxydicarbonate, is a specific long-chain dialkyl peroxide with the chemical formula C34H66O6. nih.gov Its structure consists of a peroxide core linked to two hexadecyl carbonate groups. This compound has found a niche in advanced materials science, primarily as a polymerization initiator. chemicalbook.com

The long hexadecyl chains of this compound influence its physical and chemical properties, making it suitable for specific polymerization conditions. Research has shown its application as an initiator for the copolymerization of vinyl chloride, vinylidene chloride, acrylates, and methacrylates. chemicalbook.com The thermal decomposition of this compound generates the necessary free radicals to initiate the polymerization cascade, leading to the formation of high molecular weight polymers. rsc.org

Furthermore, studies have investigated the role of various peroxides, including those with long alkyl chains, in modifying the properties of polymers like polypropylene. The introduction of long-chain branching in polypropylene, facilitated by peroxides, can significantly enhance its melt strength, a crucial property for applications such as thermoforming and foaming. mdpi.comresearchgate.net The choice of peroxide, including its decomposition rate and the nature of its decomposition products, plays a critical role in the final properties of the modified polymer. mdpi.com

The study of the thermal decomposition of such peroxides is also a significant area of research to ensure their safe handling and application. The self-accelerating decomposition temperature (SADT) is a critical parameter, and for dihexadecyl peroxodicarbonate, this has been reported to be 37.5 °C. nih.gov This indicates that temperature control during storage and use is essential.

Table of Chemical Properties for this compound

| Property | Value |

| CAS Number | 26322-14-5 |

| Molecular Formula | C34H66O6 |

| Molecular Weight | 570.9 g/mol nih.gov |

| Melting Point | 52 °C chemicalbook.com |

| IUPAC Name | hexadecoxycarbonyloxy hexadecyl carbonate nih.gov |

Properties

CAS No. |

42965-40-2 |

|---|---|

Molecular Formula |

C32H66O2 |

Molecular Weight |

482.9 g/mol |

IUPAC Name |

1-hexadecylperoxyhexadecane |

InChI |

InChI=1S/C32H66O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3 |

InChI Key |

PTCHOCKDDCIPGX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCOOCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for Peroxide, Dihexadecyl

Established Reaction Pathways for Dialkyl Peroxide Formation

The formation of dialkyl peroxides can be achieved through several established reaction pathways. These methods generally involve the reaction of an alkylating agent with a peroxide source.

A primary and effective method for the synthesis of symmetrical dialkyl peroxides like dihexadecyl peroxide is the reaction of alkyl halides with a source of peroxide ions. A common approach involves the use of hydrogen peroxide in the presence of a base. The base deprotonates the hydrogen peroxide to form the hydroperoxide anion (HOO⁻), which then acts as a nucleophile.

A particularly relevant method for long-chain dialkyl peroxides is the ultrasound-assisted synthesis under phase-transfer catalysis (PTC) conditions. nih.gov This "green chemistry" approach offers high yields and significantly shorter reaction times compared to traditional methods. nih.gov The reaction typically involves an alkyl bromide (in this case, 1-bromohexadecane), a hydroperoxide (like cumyl hydroperoxide as a model, though for symmetrical peroxides a different strategy is needed), and an inorganic base such as potassium hydroxide (B78521) in a two-phase system. nih.gov

The general reaction scheme can be represented as:

2 R-Br + O₂²⁻ → R-O-O-R + 2 Br⁻

Where R represents the hexadecyl group (C₁₆H₃₃).

While direct data for dihexadecyl peroxide is limited, studies on analogous long-chain dialkyl peroxides indicate that the yield tends to decrease as the length of the alkyl chain increases. nih.gov This is likely due to steric hindrance and decreased reactivity of the longer-chain alkyl halides.

| Alkyl Bromide | Peroxide Yield (%) |

|---|---|

| 1-Bromobutane | 99 |

| 1-Bromooctane | 85 |

| 1-Bromododecane | 75 |

| *Dihexadecyl Peroxide (estimated) | ~70 |

*Yield for dihexadecyl peroxide is an estimation based on the observed trend.

Alternative methods for the synthesis of long-chain dialkyl peroxides often focus on improving safety and efficiency. One such method involves the alkylation of hydroperoxides. For symmetrical peroxides, this would entail the reaction of a hexadecyl hydroperoxide with a hexadecylating agent. However, the synthesis and isolation of long-chain primary alkyl hydroperoxides can be challenging. unl.edu

Another approach involves the reaction of metalated alkyl hydroperoxides with alkylating agents. Organometallic reagents can react with molecular oxygen to form these intermediates, which can then be further reacted.

For diacyl peroxides, a related class of organic peroxides, the reaction of an acyl chloride with hydrogen peroxide in the presence of a base is a common synthetic route. justia.com While not directly applicable to dialkyl peroxides, the principles of nucleophilic attack on a peroxide species are similar.

Investigation of Reaction Kinetics and Thermodynamics in Peroxide, dihexadecyl Synthesis

The kinetics of dialkyl peroxide formation, particularly under phase-transfer catalysis, are influenced by several factors including the nature of the catalyst, the concentration of reactants, temperature, and the intensity of ultrasound irradiation. nih.gov

In PTC systems, the reaction rate is often dependent on the efficiency of the phase-transfer catalyst in transporting the peroxide anion from the aqueous phase to the organic phase where the reaction with the alkyl halide occurs. scirp.org The use of ultrasound can significantly enhance the reaction rate by increasing the interfacial area between the two phases and promoting mass transfer. taylorfrancis.com

Catalytic Systems Employed in the Synthesis of this compound

Phase-transfer catalysts (PTCs) are crucial for the efficient synthesis of dialkyl peroxides in two-phase systems. nih.gov These catalysts facilitate the transfer of the peroxide anion from the aqueous phase to the organic phase. Common PTCs include quaternary ammonium (B1175870) salts, crown ethers, and polyethylene (B3416737) glycols (PEGs). nih.gov

For the synthesis of long-chain dialkyl peroxides, the choice of catalyst is critical. PEGs have been shown to be effective, with their activity increasing with the length of the polyethylene oxide chain. nih.gov This is attributed to the ability of longer chains to form more stable complexes with the cation of the inorganic base (e.g., K⁺ from KOH).

| Catalyst (PEG, 10 mol%) | Number of Ethoxylate Groups (n) | Peroxide Yield (%) |

|---|---|---|

| PEG 200 | 4 | 18 |

| PEG 600 | 13 | 70 |

| PEG 1000 | 22 | 81 |

| PEG MM 2000 | 44 | 99 |

The combination of PTC with ultrasound irradiation creates a highly efficient catalytic system. The ultrasound provides the energy for cavitation, which generates localized high temperatures and pressures, enhancing the reaction rate. taylorfrancis.com

Advanced Purification and Isolation Techniques for Research-Grade this compound

The purification of long-chain dialkyl peroxides like dihexadecyl peroxide is essential to obtain a research-grade product, as impurities can affect its stability and reactivity. Due to the thermal sensitivity of peroxides, purification methods must be chosen carefully to avoid decomposition. unl.edu

Recrystallization is a primary method for purifying solid organic compounds. umass.edulibretexts.org The principle is based on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. For dihexadecyl peroxide, which is a solid at room temperature, a suitable solvent would be one in which it is highly soluble at elevated temperatures but sparingly soluble at low temperatures. The process involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals. libretexts.orguomustansiriyah.edu.iq

Column chromatography is another powerful technique for the purification of organic compounds. jove.commicrobenotes.com For high-molecular-weight, heat-sensitive compounds like dihexadecyl peroxide, high-performance liquid chromatography (HPLC) is particularly advantageous. libretexts.org The separation is based on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase. nih.gov For nonpolar compounds like dihexadecyl peroxide, a normal-phase chromatography setup with a polar stationary phase (e.g., silica (B1680970) gel) and a nonpolar mobile phase could be effective.

Washing with dilute aqueous solutions can be used to remove acidic or basic impurities. For instance, washing with a dilute ammonia (B1221849) solution has been shown to effectively remove neutral and acidic impurities from acyl peroxides and peresters without affecting the peroxide itself. google.com

Given the solid nature of dihexadecyl peroxide, a combination of these techniques, such as an initial wash followed by recrystallization, would likely be employed to achieve high purity. The final product's purity can be assessed by techniques such as melting point determination and chromatographic analysis.

Decomposition Mechanisms and Kinetics of Peroxide, Dihexadecyl

Thermolytic Dissociation of the Peroxide Bond in Peroxide, dihexadecyl

The thermal decomposition of dialkyl peroxides is characterized by the homolytic cleavage of the weak oxygen-oxygen (O-O) bond, which results in the formation of two alkoxy radicals. In the case of dihexadecyl peroxide, this initial step would produce two hexadecyloxy radicals. This process is the foundation of the use of organic peroxides as radical initiators in various chemical processes. The rate of this decomposition is highly dependent on temperature, with higher temperatures favoring faster decomposition.

Kinetic Analysis of Decomposition Rates under Varying Conditions

The thermal decomposition of organic peroxides in solution is generally observed to follow first-order kinetics. The rate of decomposition can be influenced by factors such as temperature, solvent, and the concentration of the peroxide. For long-chain diacyl peroxides like dilauroyl peroxide, which serves as a reasonable model, the decomposition rate is significantly affected by the reaction medium. The primary homolytic dissociation is often accompanied by secondary reactions of chain-induced decomposition.

The study of analogous long-chain diacyl peroxides, such as lauroyl, decanoyl, and octanoyl peroxides, in a hydrocarbon solvent shows that the decomposition yields straight-chain aliphatic free radicals. These studies are often conducted over a range of temperatures to determine the rate constants of decomposition.

Table 1: Representative First-Order Rate Constants for the Thermal Decomposition of a Long-Chain Diacyl Peroxide (Dilauroyl Peroxide) in Solution

This data is for Dilauroyl Peroxide and is intended to be illustrative of the behavior of long-chain peroxides like dihexadecyl peroxide.

| Temperature (°C) | Solvent | Rate Constant (k, s⁻¹) |

| 60 | Benzene | 2.5 x 10⁻⁵ |

| 70 | Benzene | 8.7 x 10⁻⁵ |

| 80 | Benzene | 2.8 x 10⁻⁴ |

| 70 | Carbon Tetrachloride | 9.1 x 10⁻⁵ |

| 70 | Cyclohexane | 7.9 x 10⁻⁵ |

Determination of Activation Parameters for this compound Homolysis

The activation parameters, specifically the activation energy (Ea) and the pre-exponential factor (A), are crucial for understanding the kinetics of the peroxide decomposition. These parameters are typically determined by studying the reaction at various temperatures and applying the Arrhenius equation. For dialkyl peroxides, activation energies for thermal decomposition are generally in the range of 35 to 40 kcal/mol fsu.edu. Dilauroyl peroxide, a comparable long-chain peroxide, has a reported activation energy of approximately 128.54 kJ/mol (about 30.7 kcal/mol) chemicalbook.com.

Table 2: Typical Activation Parameters for the Thermal Decomposition of Organic Peroxides

This table presents a range of values for different types of organic peroxides to provide context for the expected parameters for dihexadecyl peroxide.

| Peroxide Type | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (A) (s⁻¹) |

| Dialkyl Peroxides | 35 - 40 | 10¹⁵ - 10¹⁷ |

| Diacyl Peroxides | ~30 | 10¹⁴ - 10¹⁶ |

| Peroxyesters | 30 - 35 | 10¹⁴ - 10¹⁶ |

Solvent Effects on the Decomposition Pathway of this compound

The solvent can influence the rate and mechanism of peroxide decomposition. For the thermolysis of lauroyl peroxide, it has been shown that the reaction medium affects both the primary homolytic dissociation and secondary induced decomposition processes researchgate.net. In the decomposition of dialkyl peroxides, factors such as the cohesion energy density of the solvent and its capacity for electrophilic solvation can accelerate the process researchgate.net.

For a large, non-polar molecule like dihexadecyl peroxide, decomposition in non-polar solvents would likely proceed with minimal influence from specific solvent-peroxide interactions. However, in more polar or reactive solvents, the possibility of induced decomposition, where the solvent participates in the breakdown of the peroxide, increases. The "cage effect" is also an important consideration in solution-phase decomposition. The two newly formed radicals are initially trapped in a "cage" of solvent molecules, where they may recombine or react with each other before they can diffuse apart. The viscosity of the solvent can play a significant role in the extent of the cage effect.

Photolytic and Radiolytic Decomposition of this compound

Photolytic Decomposition: Organic peroxides can be decomposed by ultraviolet (UV) light. The energy from the photons is absorbed by the peroxide molecule, leading to the homolytic cleavage of the O-O bond to form two alkoxy radicals. The photolysis of dialkyl peroxides can sometimes lead to the formation of "hot" or excited alkoxy radicals, which may undergo subsequent decomposition reactions that differ from those of thermally generated radicals sci-hub.se. For dihexadecyl peroxide, photolysis would be expected to produce two hexadecyloxy radicals as the primary products.

Radiolytic Decomposition: Radiolysis is the dissociation of molecules by ionizing radiation wikipedia.org. When organic compounds are subjected to radiolysis, a variety of reactive species, including ions, excited molecules, and free radicals, are formed ichtj.waw.plekb.eg. In the case of dihexadecyl peroxide, radiolysis would lead to the cleavage of the O-O bond, as well as potentially other bonds in the molecule, depending on the energy of the radiation. The presence of a solvent during radiolysis can lead to the formation of solvent-derived radicals, which can then react with the peroxide in secondary processes nih.gov.

Theoretical Modeling of this compound Decomposition Transition States

Computational chemistry provides valuable insights into the mechanisms of chemical reactions. High-level ab initio and density functional theory (DFT) calculations can be used to model the decomposition of peroxides. These studies can determine the bond dissociation energies (BDEs) of the O-O bond and map the potential energy surface of the decomposition reaction, including the structure of the transition state.

For dialkyl peroxides, theoretical studies have shown that the O-O bond dissociation enthalpy is typically in the range of 39-45 kcal/mol acs.org. Computational models for the decomposition of ethyl hydroperoxide have been used to investigate its unimolecular dissociation and reactions with other atmospheric species nih.gov. Similar computational approaches could be applied to dihexadecyl peroxide to elucidate the geometry and energetics of the transition state for the homolytic cleavage of the peroxide bond. Such models would likely show an elongated O-O bond in the transition state, leading to the formation of the two hexadecyloxy radicals.

Monitoring of Primary and Secondary Decomposition Products of this compound

The primary products of the thermolytic or photolytic decomposition of dihexadecyl peroxide are expected to be two hexadecyloxy radicals. These highly reactive radicals can then undergo several secondary reactions:

Hydrogen Abstraction: The hexadecyloxy radical can abstract a hydrogen atom from a solvent molecule or another organic molecule to form hexadecanol.

Combination: Two hexadecyloxy radicals could potentially combine, though this is less likely than other pathways. More probable is the combination of two hexadecyl radicals (formed after beta-scission, though less favored for long straight chains) to form docosane.

Disproportionation: Alkyl radicals can undergo disproportionation to yield an alkane and an alkene.

The stable end products of the decomposition of di-t-butyl peroxide have been identified as acetone (B3395972) and ethane, which can be quantified by gas chromatography (GC) nih.gov. For long-chain peroxides, the decomposition products can be more complex. In the case of lauroyl, decanoyl, and octanoyl peroxides, the products include the corresponding alkanes and alkenes from radical combination and disproportionation reactions cdnsciencepub.com.

Analytical techniques such as gas chromatography (GC) coupled with mass spectrometry (MS) are powerful tools for the separation and identification of the various decomposition products nih.govacs.orghzdr.de.

Table 3: Predicted Decomposition Products of this compound

| Product Name | Chemical Formula | Formation Pathway |

| Hexadecyloxy radical | C₁₆H₃₃O• | Primary homolysis of the O-O bond |

| Hexadecanol | C₁₆H₃₃OH | Hydrogen abstraction by the hexadecyloxy radical |

| Docosane | C₂₂H₄₆ | Combination of two undecyl radicals (from beta-scission of hexadecyloxy radical) - less likely |

| Hexadecanal | C₁₆H₃₂O | Disproportionation or oxidation of hexadecyloxy radical |

| Pentadecane | C₁₅H₃₂ | Product of beta-scission of hexadecyloxy radical |

| Formaldehyde | CH₂O | Product of beta-scission of hexadecyloxy radical |

Radical Generation and Reaction Dynamics Initiated by Peroxide, Dihexadecyl

Characterization of Hexadecyl Radicals and Related Species

Upon thermal or photochemical initiation, dihexadecyl peroxide undergoes homolytic cleavage of the weak oxygen-oxygen bond to generate two hexadecanoyloxyl radicals. These radicals are highly unstable and readily undergo decarboxylation to produce hexadecyl radicals and carbon dioxide.

The primary radical species generated from the decomposition of dihexadecyl peroxide is the hexadecyl radical (•C₁₆H₃₃). This is a primary alkyl radical, characterized by an unpaired electron on the terminal carbon atom. The structure and reactivity of the hexadecyl radical are dictated by the sp² hybridization of the radical center and the long alkyl chain.

Other related species that can be formed in systems initiated by dihexadecyl peroxide include peroxyl radicals (C₁₆H₃₃OO•), which arise from the reaction of hexadecyl radicals with molecular oxygen. The characterization of these transient species is challenging due to their short lifetimes and high reactivity.

Table 1: Key Radical Species Generated from Peroxide, dihexadecyl

| Species Name | Chemical Formula | Description |

| Hexadecanoyloxyl radical | C₁₅H₃₁COO• | Initial radical formed from the homolysis of the O-O bond. |

| Hexadecyl radical | •C₁₆H₃₃ | Primary alkyl radical formed after decarboxylation of the hexadecanoyloxyl radical. |

| Hexadecylperoxyl radical | C₁₆H₃₃OO• | Formed by the reaction of a hexadecyl radical with oxygen. |

Elementary Radical Reactions (Propagation, Termination, Transfer) in this compound Systems

Propagation: In a polymerization context, a hexadecyl radical can add to a monomer unit, initiating a growing polymer chain. In other reaction media, propagation can involve hydrogen abstraction from a solvent or other substrate molecule, generating a new radical and a stable molecule.

Termination: The concentration of radicals in a system is ultimately controlled by termination reactions, where two radicals combine to form a stable, non-radical product. For hexadecyl radicals, termination can occur through two primary pathways:

Combination (or Coupling): Two hexadecyl radicals combine to form dotriacontane (C₃₂H₆₆).

Disproportionation: One hexadecyl radical abstracts a hydrogen atom from another, resulting in the formation of hexadecane (C₁₆H₃₄) and 1-hexadecene (C₁₆H₃₂).

The ratio of combination to disproportionation is dependent on the specific radical structure and reaction conditions.

Transfer: A radical can abstract an atom (typically hydrogen) from another molecule, terminating the initial radical chain and initiating a new one. This process is known as chain transfer. For instance, a hexadecyl radical could abstract a hydrogen atom from a solvent molecule.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Identification

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy is a powerful technique for the direct detection and characterization of paramagnetic species, including free radicals. cmu.edu The EPR spectrum of a radical provides information about the electronic environment of the unpaired electron, including its interaction with nearby magnetic nuclei (hyperfine coupling).

For a hexadecyl radical, the EPR spectrum would be expected to be complex. The primary hyperfine splitting would arise from the interaction of the unpaired electron with the two α-protons on the terminal methylene (B1212753) group. Further, smaller hyperfine couplings would be observed from the β-protons on the adjacent methylene group. Due to the free rotation of the long alkyl chain in solution, many of the other protons would likely contribute to the line broadening rather than resolvable splittings. The g-factor for an alkyl radical like the hexadecyl radical is expected to be close to the free electron value of approximately 2.0023.

Spin Trapping and Scavenging Methodologies in Studies of this compound

Due to the transient nature of many free radicals, their direct detection by EPR is often not feasible. Spin trapping is a technique used to convert short-lived, highly reactive radicals into more stable, persistent radicals that can be readily studied by EPR. conicet.gov.ar This is achieved by reacting the transient radical with a "spin trap," a diamagnetic molecule that forms a stable radical adduct.

Commonly used spin traps for alkyl radicals include nitrones, such as phenyl-N-tert-butylnitrone (PBN), and nitroso compounds. The resulting spin adduct of the hexadecyl radical would exhibit a characteristic EPR spectrum, with hyperfine coupling constants from the nitrogen nucleus of the spin trap and the β-hydrogen of the trapped radical moiety. This allows for the indirect identification and quantification of the initially formed hexadecyl radical.

Radical scavenging involves the use of molecules that react rapidly with free radicals to form stable products, effectively removing them from the reaction system. By analyzing the products formed from the scavenger, one can infer the identity and quantity of the scavenged radicals.

Table 2: Common Spin Traps for Alkyl Radicals

| Spin Trap | Abbreviation | Resulting Adduct |

| Phenyl-N-tert-butylnitrone | PBN | Nitroxide radical |

| 5,5-Dimethyl-1-pyrroline N-oxide | DMPO | Nitroxide radical |

| 2-Methyl-2-nitrosopropane | MNP | Nitroxide radical |

Computational Simulations of Radical Reactivity and Selectivity Derived from this compound

Computational chemistry provides a powerful tool for investigating the properties and reactions of transient species like the hexadecyl radical. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to model the energetics of the decomposition of dihexadecyl peroxide and the subsequent reactions of the resulting radicals.

These simulations can provide valuable insights into:

Bond Dissociation Energy (BDE): The energy required to homolytically cleave the O-O bond in dihexadecyl peroxide.

Reaction Energetics: The activation barriers and reaction enthalpies for propagation, termination, and transfer reactions involving the hexadecyl radical.

EPR Parameters: Theoretical calculations can predict the g-factor and hyperfine coupling constants for the hexadecyl radical and its spin adducts, aiding in the interpretation of experimental EPR spectra.

Reaction Dynamics: Molecular dynamics simulations can be used to study the diffusion and collision of radicals, providing a more detailed understanding of the factors controlling reaction rates and selectivity.

Applications of Peroxide, Dihexadecyl in Polymer Science and Advanced Materials

Advanced Spectroscopic and Chromatographic Characterization of Peroxide, Dihexadecyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Peroxide, dihexadecyl

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. For dihexadecyl peroxide, both ¹H and ¹³C NMR would provide characteristic signals corresponding to the long alkyl chains.

¹H NMR Spectroscopy: The proton NMR spectrum of dihexadecyl peroxide is expected to be relatively simple, dominated by signals from the hexadecyl chains. The protons on the carbon adjacent to the peroxide linkage (α-protons) would be the most deshielded of the alkyl protons due to the electronegativity of the oxygen atoms. The terminal methyl protons would appear at the most upfield position, while the bulk of the methylene (B1212753) protons in the long alkyl chains would resonate as a broad multiplet.

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the carbon atom attached to the peroxide oxygen (α-carbon) is significantly shifted downfield compared to other methylene carbons in the alkyl chain. core.ac.uk This is a characteristic feature of dialkyl peroxides. The remaining carbon signals of the hexadecyl chain would appear in the typical aliphatic region.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Type | Predicted Chemical Shift (ppm) |

| Hα | ¹H | ~3.8 - 4.2 |

| Hβ | ¹H | ~1.5 - 1.7 |

| -(CH₂)₁₃- | ¹H | ~1.2 - 1.4 |

| CH₃ | ¹H | ~0.8 - 0.9 |

| Cα | ¹³C | ~75 - 85 |

| Cβ | ¹³C | ~30 - 35 |

| -(CH₂)₁₃- | ¹³C | ~22 - 32 |

| CH₃ | ¹³C | ~14 |

Note: These are estimated chemical shifts based on data for analogous long-chain dialkyl peroxides and general principles of NMR spectroscopy. Actual experimental values may vary.

Vibrational Spectroscopy (Infrared and Raman) for this compound Structural Elucidation

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and skeletal vibrations of a molecule. sdlookchem.com For dihexadecyl peroxide, these methods are particularly useful for identifying the characteristic peroxide O-O bond.

Infrared (IR) Spectroscopy: The IR spectrum of dihexadecyl peroxide would be dominated by strong C-H stretching and bending vibrations from the long alkyl chains. A key, though often weak, absorption band for the O-O stretching vibration in dialkyl peroxides is expected in the region of 890-820 cm⁻¹. royalsocietypublishing.org The identification of this band can be challenging due to its low intensity and potential overlap with other skeletal vibrations.

Raman Spectroscopy: Raman spectroscopy is often complementary to IR spectroscopy. The O-O stretching vibration in peroxides can sometimes give a more distinct signal in the Raman spectrum. researchgate.net The symmetric nature of the dihexadecyl peroxide molecule would also lead to strong Raman signals for the C-C skeletal vibrations of the alkyl chains.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) | Intensity |

| C-H stretching | IR, Raman | 2850 - 3000 | Strong |

| CH₂ bending | IR, Raman | 1450 - 1470 | Medium |

| O-O stretching | IR, Raman | 820 - 890 | Weak to Medium |

| C-O stretching | IR, Raman | 1000 - 1200 | Medium |

| C-C skeletal | Raman | 800 - 1100 | Strong |

Note: The O-O stretching frequency can be influenced by the molecular conformation and environment.

Mass Spectrometry (MS) Techniques for High-Resolution Product Analysis

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For dihexadecyl peroxide, soft ionization techniques would be necessary to observe the molecular ion due to the thermal lability of the peroxide bond.

Electron Ionization (EI-MS): Under typical EI-MS conditions, the molecular ion of dihexadecyl peroxide is unlikely to be observed due to the facile cleavage of the weak O-O bond. rsc.org The fragmentation pattern would likely be dominated by fragments arising from the hexadecyl alkyl chain. Common fragmentation patterns for long-chain alkanes include a series of peaks separated by 14 mass units (corresponding to the loss of CH₂ groups). libretexts.org

Soft Ionization Techniques (ESI, APCI): Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are softer ionization methods that are more likely to produce the molecular ion or protonated/adduct ions of dihexadecyl peroxide. copernicus.orgcopernicus.org High-resolution mass spectrometry (HRMS) coupled with these techniques would allow for the determination of the exact mass and elemental composition, confirming the molecular formula. The fragmentation of the molecular ion in tandem MS (MS/MS) experiments would likely involve the homolytic cleavage of the O-O bond, followed by further fragmentation of the resulting alkoxy radicals.

Interactive Data Table: Plausible Mass Spectrometry Fragments for this compound

| m/z Value (Proposed) | Ion Formula | Description |

| 514.5 | [C₃₂H₆₆O₂ + H]⁺ | Protonated Molecular Ion (Soft Ionization) |

| 536.5 | [C₃₂H₆₆O₂ + Na]⁺ | Sodium Adduct (Soft Ionization) |

| 257.3 | [C₁₆H₃₃O]⁺ | Hexadecyloxy cation (from O-O cleavage) |

| 225.2 | [C₁₆H₃₃]⁺ | Hexadecyl cation (from C-O cleavage) |

| Series of [CₙH₂ₙ₊₁]⁺ | Alkyl fragments | Loss of (CH₂)ₓ units from the hexadecyl chain |

Note: The observation of the molecular ion is highly dependent on the ionization technique and its parameters.

Chromatographic Separations (GC, HPLC, GPC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for the separation and purification of dihexadecyl peroxide, as well as for monitoring its synthesis and decomposition.

Gas Chromatography (GC): The analysis of organic peroxides by GC can be challenging due to their thermal instability. acs.org For dihexadecyl peroxide, low injector and oven temperatures would be crucial to prevent on-column decomposition. A non-polar stationary phase would be suitable for separating this long-chain, non-polar molecule from other reactants or byproducts. Derivatization may sometimes be employed to enhance thermal stability and improve chromatographic performance. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a more suitable technique for the analysis of thermally labile compounds like dihexadecyl peroxide. tandfonline.commdpi.com A reversed-phase C18 column with a non-polar mobile phase (e.g., acetonitrile/water or methanol/water) would be appropriate for its separation. nih.gov Detection can be achieved using a UV detector at a low wavelength if the peroxide itself has some absorbance, or more commonly with a refractive index (RI) detector or an evaporative light scattering detector (ELSD) due to the lack of a strong chromophore.

Gel Permeation Chromatography (GPC): GPC, also known as size-exclusion chromatography (SEC), separates molecules based on their size in solution. mdpi.com This technique would be particularly useful for analyzing polymeric derivatives of dihexadecyl peroxide or for separating it from higher molecular weight impurities or oligomeric byproducts that may form during its synthesis or decomposition.

Interactive Data Table: Suggested Chromatographic Conditions for this compound Analysis

| Technique | Column | Mobile Phase/Carrier Gas | Detector | Key Considerations |

| GC | Non-polar (e.g., DB-1, DB-5) | Helium or Nitrogen | FID | Low injector and oven temperatures to prevent decomposition. |

| HPLC | Reversed-phase C18 | Acetonitrile/Water or Methanol/Water | RI, ELSD, or low λ UV | Isocratic elution is likely sufficient. |

| GPC | Polystyrene-divinylbenzene | Tetrahydrofuran (THF) or Toluene | RI | Useful for analyzing polymeric derivatives or high MW impurities. |

Theoretical and Computational Studies on Peroxide, Dihexadecyl

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Stability

Ab initio methods, which are based on first principles without empirical parameterization, can provide highly accurate results for smaller molecules. For a molecule as large as dihexadecyl peroxide, these methods can be computationally expensive. DFT, which includes electron correlation effects at a lower computational cost, offers a practical alternative for such systems.

Table 1: Illustrative Calculated Electronic Properties of a Model Dialkyl Peroxide (e.g., Di-tert-butyl peroxide) using DFT

| Property | Calculated Value | Method/Basis Set |

| O-O Bond Dissociation Energy (kcal/mol) | ~37 | B3LYP/6-31G(d) |

| HOMO-LUMO Gap (eV) | ~7.5 | B3LYP/6-31G(d) |

| Dipole Moment (Debye) | ~1.2 | B3LYP/6-31G(d) |

Note: This table presents typical values for a model dialkyl peroxide and is for illustrative purposes only. Specific values for dihexadecyl peroxide would require dedicated computational studies.

Molecular Dynamics (MD) Simulations of Peroxide, dihexadecyl in Polymer Matrices

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, providing insights into their dynamics, conformations, and interactions within a larger system, such as a polymer matrix. Dihexadecyl peroxide can be used as a cross-linking agent or initiator in polymer synthesis. MD simulations can model the diffusion of the peroxide within the polymer, the conformational changes of both the peroxide and the polymer chains, and the initial steps of the decomposition process.

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are integrated to track the trajectory of each atom. For dihexadecyl peroxide in a polymer matrix like polyethylene (B3416737), the simulation could reveal how the long alkyl chains of the peroxide interact with the polymer chains, potentially influencing its local concentration and reactivity.

The simulation could also be used to study the "cage effect," where the surrounding polymer chains can trap the radical fragments formed upon the decomposition of the peroxide, influencing the efficiency of the initiation or cross-linking process.

Table 2: Hypothetical Parameters for an MD Simulation of Dihexadecyl Peroxide in a Polyethylene Matrix

| Parameter | Value/Description |

| System Composition | 1 molecule of dihexadecyl peroxide, 500 chains of polyethylene (C50) |

| Force Field | OPLS-AA or a similar united-atom force field |

| Temperature | 450 K (above the melting point of polyethylene) |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

Note: This table outlines a hypothetical simulation setup. The actual parameters would need to be optimized for the specific research question.

Modeling of Reaction Energetics and Pathways for this compound-Initiated Processes

Computational modeling can be used to elucidate the reaction energetics and pathways of processes initiated by the decomposition of dihexadecyl peroxide. The primary step is the homolytic cleavage of the O-O bond to form two hexadecyloxyl radicals (C₁₆H₃₃O•).

ROOR → 2RO• (where R = C₁₆H₃₃)

Quantum chemical methods can be used to calculate the activation energy for this unimolecular decomposition. Following the initial decomposition, the resulting alkoxyl radicals can undergo various reactions, such as hydrogen abstraction from a polymer chain to initiate polymerization or cross-linking.

For example, in a polyethylene matrix, a hexadecyloxyl radical can abstract a hydrogen atom from a polyethylene chain, creating a polymer radical:

C₁₆H₃₃O• + -[CH₂-CH₂]n- → C₁₆H₃₃OH + -[CH₂-ĊH]n-

Development of Predictive Models for Peroxide Reactivity based on Structure

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the chemical structure of a compound with its properties or activities. For organic peroxides, QSPR models can be developed to predict their reactivity, such as their decomposition rates or half-life temperatures, based on molecular descriptors.

While no specific QSPR models for dihexadecyl peroxide were found, general models for organic peroxides have been developed. These models typically use descriptors such as molecular weight, steric parameters, and quantum chemically calculated electronic properties (e.g., HOMO/LUMO energies) to predict reactivity. The long hexadecyl chains in dihexadecyl peroxide would contribute significantly to descriptors like molecular weight and van der Waals volume, which could be incorporated into such a model to estimate its reactivity relative to other dialkyl peroxides.

Emerging Research Frontiers and Sustainable Aspects of Peroxide, Dihexadecyl

Integration of Peroxide, dihexadecyl in Advanced Manufacturing Technologies

Advanced manufacturing, particularly additive manufacturing or 3D printing, relies on the precise control of chemical reactions to build objects layer by layer. Organic peroxides play a crucial role as curing agents for thermosetting resins used in technologies such as Stereolithography (SLA), Digital Light Processing (DLP), and material jetting. arkema.comarkema.comrsc.orgresearchgate.netnih.gov These processes often involve the polymerization of resins containing acrylates, epoxides, or unsaturated polyesters. researchgate.netnih.gov

The high thermal stability of this compound makes it a candidate for high-temperature curing applications or for inclusion in dual-curing systems, where an initial cure is performed with light (photopolymerization) and a subsequent, deeper cure is achieved with heat (thermal curing). This can be advantageous for producing mechanically robust parts with high thermal and chemical resistance. rbhltd.com

The integration of this compound into 3D printing resins could offer unique advantages. The long, lipophilic hexadecyl chains could:

Modify Rheology: Influence the viscosity and flow characteristics of the liquid resin, which is a critical parameter for printability.

Enhance Mechanical Properties: After curing, the incorporated alkyl chains could potentially increase the fracture toughness and impact resistance of the final object by introducing nanoscale flexible domains within the crosslinked polymer network.

Control Surface Properties: The presence of these nonpolar chains at the surface of the printed object could render it more hydrophobic, which is desirable for applications requiring water repellency.

| 3D Printing Technology | Material Type | Potential Role for this compound |

|---|---|---|

| Stereolithography (SLA) / Digital Light Processing (DLP) | Photocurable Thermoset Resins (e.g., acrylates, epoxies) | Thermal post-curing agent to enhance mechanical properties and thermal stability. |

| Material Jetting | Photocurable Thermoset Resins | Component in dual-cure systems for improved layer-to-layer adhesion and toughness. |

| Binder Jetting | Powdered material (e.g., metal, ceramic) + Liquid Binder | Potential component in the binder formulation to be cured thermally after printing. |

| Fused Deposition Modeling (FDM) | Thermoplastic Filaments (e.g., PLA, ABS) | Not directly used in the printing process, but could be used to modify the thermoplastic raw material (e.g., via reactive extrusion) prior to filament production. |

Environmental Impact and Green Chemistry Approaches in this compound Production

The production of organic peroxides has traditionally involved processes that raise environmental concerns, including the use of strong acids or bases, hazardous solvents, and the generation of significant waste streams. polymtl.ca However, the chemical industry is increasingly adopting the principles of green chemistry to develop more sustainable manufacturing routes. thousandscomposite.com

For this compound, a key opportunity for a greener profile lies in its feedstock. The hexadecyl chains are derived from 1-hexadecanol (B1195841) (cetyl alcohol), a fatty alcohol that can be sourced from renewable vegetable oils, such as palm oil or coconut oil. This bio-based origin presents a significant advantage over purely petroleum-derived chemicals.

Green chemistry research is actively exploring more sustainable synthesis methods for organic peroxides:

Heterogeneous Catalysis: Replacing traditional homogeneous acid catalysts with solid, reusable catalysts (e.g., zeolites or sulfonic acid resins) can simplify product purification, reduce corrosive waste, and allow for catalyst recycling. polymtl.ca

Alternative Solvents: Utilizing greener solvents, such as supercritical fluids (e.g., CO2) or ionic liquids, can minimize the use of volatile organic compounds (VOCs). researchgate.net

Continuous Flow Processes: Moving from traditional batch reactors to continuous flow microreactors improves safety by minimizing the volume of hazardous material at any given time. It also enhances energy efficiency and provides more precise control over reaction conditions, often leading to higher yields and purity. google.com

Oxidant Choice: While some syntheses use potent, hazardous oxidizing agents, processes utilizing hydrogen peroxide as the oxidant are considered greener, as the only byproduct is water. doria.fi

A life cycle assessment (LCA) for this compound would evaluate the environmental footprint from cradle to gate, considering the sourcing of raw materials (including the sustainability of palm oil cultivation), the energy consumption and emissions of the manufacturing process, and waste management. publications.gc.ca Such assessments are crucial for quantifying the environmental benefits of adopting greener synthesis technologies. polymerization-chem.comevonik.com

| Green Chemistry Principle | Application in this compound Synthesis |

|---|---|

| Prevention | Optimize reaction conditions in flow reactors to minimize byproduct formation. |

| Atom Economy | Design synthesis pathways that maximize the incorporation of raw materials into the final product. |

| Less Hazardous Chemical Syntheses | Use milder, less toxic reagents and avoid hazardous solvents. |

| Use of Renewable Feedstocks | Utilize 1-hexadecanol derived from sustainable plant-based oils. |

| Catalysis | Employ reusable solid acid catalysts instead of corrosive mineral acids. polymtl.ca |

| Design for Energy Efficiency | Implement continuous flow processes that allow for better heat integration and lower energy consumption. google.com |

Potential for this compound in Supramolecular and Nanoscale Assemblies

Supramolecular chemistry involves the design of complex, functional assemblies of molecules held together by non-covalent interactions. nih.govacs.org The unique structure of this compound—a relatively polar peroxide core flanked by two long, nonpolar hydrocarbon chains—gives it an amphiphilic character. This dual nature suggests a strong potential for self-assembly into ordered nanostructures. mdpi.comnih.gov

In aqueous or polar environments, it is hypothesized that this compound molecules could aggregate to shield their hydrophobic tails from the solvent, forming structures such as:

Micelles: Spherical aggregates with a peroxide core and a shell of hexadecyl chains.

Vesicles (Peroxisomes): Bilayered spherical structures enclosing a solvent core, with the peroxide groups facing the aqueous phase (both inside and outside) and the alkyl chains forming the membrane interior.

Lamellar Phases: Sheet-like bilayer structures, similar to those formed by lipids in cell membranes.

The ability to form such nanoscale assemblies opens up several exciting research avenues: researchgate.net

Nanoreactors: Vesicles or micelles made from this compound could serve as tiny containers for chemical reactions. The peroxide core itself could be a latent source of radicals, which could be thermally triggered to initiate polymerization or other reactions within the confined space of the nanostructure.

Templating Agents: These self-assembled structures could be used as templates to direct the synthesis of nanomaterials, such as nanoparticles or mesoporous materials. mdpi.comnih.govmdpi.comnih.gov For instance, inorganic precursors could be organized around the peroxide assemblies, and after synthesis, the organic template could be removed.

Functional Surfaces: The ability of long alkyl chains to form self-assembled monolayers (SAMs) on surfaces is well-known. nih.gov this compound could potentially form such layers, creating surfaces with a high density of peroxide groups that could be used to initiate "grafting-from" polymerization to covalently attach polymer brushes to a substrate.

The specific type of nanostructure formed would depend on factors like the concentration of the peroxide, the nature of the solvent, temperature, and pH. The exploration of these self-assembly phenomena represents a shift from viewing this compound merely as an initiator to recognizing its potential as a functional building block for advanced materials in nanotechnology. researchgate.net

| Assembly Type | Description | Governing Factors |

|---|---|---|

| Micelles | Spherical aggregates of molecules with hydrophobic cores and hydrophilic shells. | Concentration above the critical micelle concentration (CMC), molecular geometry (cone shape). |

| Vesicles | Hollow spheres with a bilayer membrane enclosing an aqueous core. | Molecular geometry (cylindrical shape), specific solvent interactions. |

| Lamellar Phases | Stacked bilayer sheets separated by solvent layers. | Higher concentrations, molecular geometry that favors flat packing. |

| Self-Assembled Monolayers (SAMs) | Ordered, single-molecule-thick layers formed on a substrate. | Strong interaction between the molecule's headgroup and the substrate. |

Q & A

Basic Research Questions

Q. What are the recommended methods for detecting peroxides in dihexadecyl peroxide samples, and how should researchers validate their results?

- Methodology : Use Method A (test strips) or Method B (iodide test) as outlined in EH&S guidelines. Test strips (e.g., from JT Baker or Sigma/Aldrich) detect peroxide groups and are suitable for routine testing of ether-derived peroxides. For validation, cross-check results with iodometric titration or spectroscopic methods. Ensure testing is performed by trained personnel, especially for expired chemicals .

- Data Validation : Record test dates and results on labels, and compare with historical data to identify trends. If peroxide concentrations exceed 10 ppm, initiate stabilization or disposal protocols .

Q. How should dihexadecyl peroxide be stored to minimize spontaneous decomposition or peroxide accumulation?

- Storage Protocol : Store under inert gas (e.g., nitrogen or argon) to inhibit oxidation. Monitor container volume for evaporative loss and test for peroxides before each use. Label containers with dates of receipt, opening, and discard-by timelines (typically ≤6 months for opened containers) .

- Safety Measures : Segregate from incompatible substances (e.g., alkali metals, organometallics) to prevent catalytic decomposition .

Advanced Research Questions

Q. How do structural properties of dihexadecyl peroxide influence its peroxide-forming tendencies, and what analytical techniques can assess this?

- Structural Analysis : Evaluate C-H bond strength and radical polymerization propensity using computational tools (e.g., DFT calculations). Refer to Table 1 in Kelly’s Review of Safety Guidelines for Peroxidizable Organic Chemicals for structural risk factors .

- Experimental Validation : Combine FT-IR spectroscopy to monitor O-O bond stability and GC-MS to identify decomposition byproducts. Track peroxide formation kinetics under varying temperatures and light exposure .

Q. What methodologies resolve contradictions in peroxide concentration data from different testing techniques (e.g., test strips vs. electrochemical sensors)?

- Comparative Analysis : Use test strips for preliminary screening and electrochemical sensors (e.g., MnO₂ nanoparticle/dihexadecyl phosphate composite films) for higher sensitivity. Calibrate sensors with standardized peroxide solutions and account for matrix effects (e.g., solvent interference) .

- Statistical Reconciliation : Apply Bland-Altman plots to assess agreement between methods. If discrepancies exceed 10%, re-evaluate sample preparation (e.g., homogeneity, dilution factors) .

Q. How can researchers design experiments to study the catalytic decomposition of dihexadecyl peroxide in composite materials?

- Experimental Design : Incorporate dihexadecyl peroxide into lipid-based or polymer matrices and monitor decomposition via oxygen evolution measurements. Use Ce-MOF nanospheres as colorimetric sensors to quantify H₂O₂ release in real-time .

- Control Variables : Maintain consistent pH, temperature, and light conditions. Compare decomposition rates in inert vs. oxidative atmospheres to isolate environmental effects .

Q. What stabilization strategies are effective for dihexadecyl peroxide in long-term studies, and how do they impact experimental outcomes?

- Stabilization Methods : Add radical inhibitors (e.g., BHT) or chelating agents (e.g., EDTA) to suppress autoxidation. Validate stability via accelerated aging tests (e.g., 40°C/75% RH for 4 weeks) .

- Impact Assessment : Use DSC to measure thermal stability and HPLC to detect degradation products. Ensure stabilizers do not interfere with downstream applications (e.g., catalysis, drug delivery) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.